

Pipendoxifene (ERA-923): A Technical Whitepaper on its Antineoplastic Potential

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Compound of Interest		
Compound Name:	Pipendoxifene	
Cat. No.:	B1678397	Get Quote

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Executive Summary

Pipendoxifene (developmental code ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class.[1][2] Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, it progressed to Phase II clinical trials before its development was discontinued.[1][2] Preclinical studies demonstrated that **pipendoxifene** is a potent antagonist of the estrogen receptor-alpha (ERα) and effectively inhibits estrogen-stimulated growth of breast cancer cells, including those resistant to tamoxifen.[3] A key characteristic of **pipendoxifene** is its cytostatic, rather than cytotoxic, mechanism of action, leading to the inhibition of cell proliferation. Furthermore, it exhibits a favorable safety profile in animal models, notably a lack of the uterotrophic effects often associated with other SERMs like tamoxifen. This document provides a comprehensive technical overview of the preclinical data on **pipendoxifene**'s antineoplastic properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical and Physical Properties

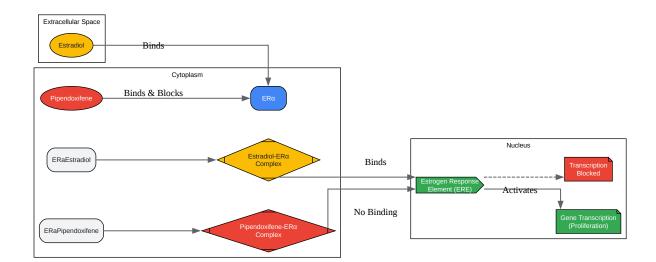


Property	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)-3-methyl- 1-[[4-(2-piperidin-1- ylethoxy)phenyl]methyl]indol-5- ol	
Developmental Code	ERA-923	-
Molecular Formula	C29H32N2O3	_
Molar Mass	456.586 g·mol−1	-
Class	Nonsteroidal Selective Estrogen Receptor Modulator (SERM), 2-phenylindole	_

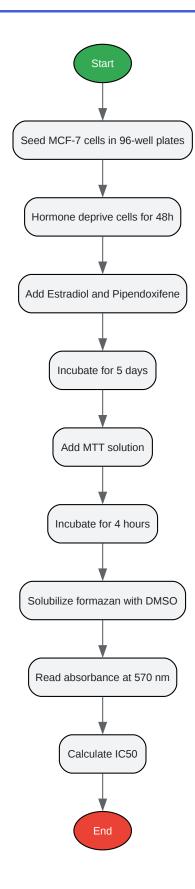
Mechanism of Action

Pipendoxifene's primary mechanism of action is the competitive antagonism of the estrogen receptor-alpha (ER α). By binding to ER α , it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for the proliferation of ER+ breast cancer cells. This leads to a cytostatic effect, halting the progression of the cell cycle and inhibiting tumor growth.

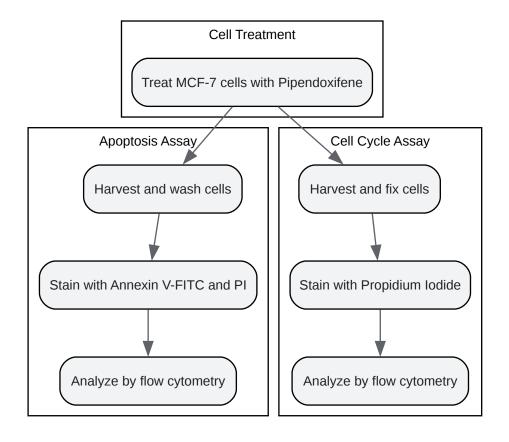












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References

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